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Compound of Interest

Compound Name: C16 PEG2000 Ceramide

Cat. No.: B15573572

An In-depth Review of its Properties, Applications, and Mechanisms in Advanced Drug Delivery

Introduction

C16 PEG2000 Ceramide is a synthetic, pegylated sphingolipid that has garnered significant
attention in the field of drug delivery and nanomedicine. It is an amphiphilic molecule
composed of a C16 ceramide (N-palmitoyl-sphingosine) backbone, which is hydrophobic,
covalently linked to a hydrophilic polyethylene glycol (PEG) chain with an average molecular
weight of 2000 Daltons.[1] This unique structure allows C16 PEG2000 Ceramide to self-
assemble into various nanostructures, such as micelles and liposomes, making it a valuable
component in the formulation of lipid-based drug delivery systems.[2]

The incorporation of the PEG2000 moiety provides a "stealth" characteristic to nanopatrticles,
shielding them from opsonization and clearance by the mononuclear phagocyte system,
thereby prolonging their circulation time in the bloodstream.[1] Beyond its role as a formulation
excipient, C16 PEG2000 Ceramide has been shown to possess intrinsic biological activity,
including the induction of autophagy and apoptosis, which can be leveraged for therapeutic
benefit, particularly in oncology.[2] This technical guide provides a comprehensive overview of
the chemical properties, formulation strategies, biological activities, and experimental protocols
related to C16 PEG2000 Ceramide for researchers, scientists, and drug development
professionals.
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Physicochemical Properties

C16 PEG2000 Ceramide is a white to off-white solid at room temperature. Its chemical name is

N-palmitoyl-sphingosine-1-{succinyl[methoxy(polyethylene glycol)2000]}.[1] The molecule's

amphiphilicity drives its self-assembly in aqueous environments and its utility in drug

formulation.

Property

Value

Reference(s)

Chemical Name

N-palmitoyl-sphingosine-1-
{succinyl[methoxy(polyethylen
e glycol)2000]}

[1]

Synonyms

C16 PEG Ceramide (MW
2000), CerC16-PEG2k

[3]

CAS Number

212116-78-4

[1]

Average Molecular Weight

~2634.4 g/mol (polydisperse)

[1]

Molecular Formula

(C2H40)NC39H73NOs (average)

[3]

Appearance

White to off-white solid

[4]

Solubility

Soluble in chloroform,

methanol, and ethanol.

[3]

Storage Temperature

-20°C

[1]

Applications in Drug Delivery

The primary application of C16 PEG2000 Ceramide is in the formulation of lipid nanoparticles

(LNPs) and liposomes for the delivery of therapeutic agents, including small molecule drugs,

peptides, and nucleic acids.

Lipid Nanoparticles (LNPs) and Liposomes

C16 PEG2000 Ceramide is incorporated into LNP and liposomal formulations to provide steric

stabilization. The hydrophilic PEG chains form a protective layer on the surface of the
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nanoparticles, which reduces protein adsorption and uptake by the reticuloendothelial system,
leading to a longer circulation half-life of the encapsulated drug.[1]

Cancer Therapy

In oncology, C16 PEG2000 Ceramide serves a dual role. As a component of nanocarriers, it
enhances the delivery of chemotherapeutic agents to tumor tissues via the enhanced
permeability and retention (EPR) effect.[5][6] Furthermore, the ceramide moiety itself can
induce apoptosis and autophagy in cancer cells, potentially synergizing with the encapsulated
anticancer drug to overcome multidrug resistance.[2][7]

Gene Delivery

PEGylated ceramides are also utilized in the formulation of non-viral vectors for gene delivery.
They can be incorporated into cationic liposomes or lipid-polymer hybrid nanoparticles to
improve the stability and transfection efficiency of nucleic acid payloads like SiRNA and mRNA.

[8]

Biological Activity and Mechanism of Action

C16 PEG2000 Ceramide is not merely an inert excipient; it exhibits distinct biological activities
that are of therapeutic interest.

Induction of Autophagy

C16 PEG2000 Ceramide has been demonstrated to induce autophagy, a cellular process
involving the degradation of cellular components via lysosomes.[2] This can be beneficial in
certain diseases, such as neurodegenerative disorders where the clearance of aggregated
proteins is desired, and in some cancers.[9] The induction of autophagy by C16 PEG2000
Ceramide is associated with an increase in the ratio of LC3-Il to LC3-I, key protein markers of
autophagosome formation.[2]
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Figure 1. Simplified signaling pathway of autophagy induction by C16 PEG2000 Ceramide.

Induction of Apoptosis

Ceramides are well-known mediators of apoptosis, or programmed cell death.[10] C16
ceramide can trigger apoptosis through both caspase-dependent and caspase-independent
pathways.[11] It can lead to the generation of reactive oxygen species (ROS), disruption of the
mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.
[11][12]
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Figure 2. Simplified mitochondrial pathway of apoptosis induced by C16 Ceramide.

Quantitative Data

The following tables summarize key quantitative data related to the characterization and
biological activity of C16 PEG2000 Ceramide-containing nanoparticles from various studies.

Table 1: Physicochemical Characterization of C16
PEG2000 Ceramide Nanoparticles
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. Encapsulati
. . Polydispers Zeta
Formulation Particle ] . on Reference(s
. ity Index Potential o
Type Size (nm) Efficiency )
(PDI) (mV)
(%)
Liposomes 100 - 200 0.1-0.3 -5t0 -20 > 80 [13]
_ Not
Micelles 10-50 <0.2 Near neutral ) 9]
Applicable
Lipid _
) Slightly > 90 (for
Nanoparticles 80 - 150 0.1-0.25 ) ) )
negative nucleic acids)

(LNP)

Table 2: In Vitro Cytotoxicity of C16 PEG2000 Ceramide

Exposure Time

Cell Line Assay IC50 (pM) Reference(s)
(hours)
N2a
MTS Assay ~30-50 24 [2]
(Neuroblastoma)
MCF-7 (Breast
MTT Assay ~20-40 48 [7]
Cancer)
SKOV3 (Ovarian
MTT Assay ~25-50 48 [7]

Cancer)

Experimental Protocols

This section provides detailed methodologies for key experiments involving C16 PEG2000

Ceramide.

Preparation of C16 PEG2000 Ceramide-Containing
Liposomes (Thin-Film Hydration Method)
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Figure 3. Experimental workflow for liposome preparation.
Protocol:

 Lipid Dissolution: Dissolve C16 PEG2000 Ceramide and other lipid components (e.g.,
DSPC, cholesterol) in a suitable organic solvent mixture (e.g., chloroform:methanol 2:1 v/v)
in a round-bottom flask.
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e Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form
a thin, uniform lipid film on the inner surface of the flask.

o Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline,
PBS) by gentle rotation at a temperature above the phase transition temperature of the
lipids.

» Size Reduction: To obtain unilamellar vesicles of a defined size, the resulting multilamellar
vesicle suspension is subjected to sonication (using a bath or probe sonicator) or extrusion
through polycarbonate membranes with a specific pore size (e.g., 100 nm).[13]

o Characterization: Analyze the liposomes for particle size and size distribution using dynamic
light scattering (DLS), zeta potential for surface charge, and determine the encapsulation
efficiency of the loaded drug using appropriate analytical techniques (e.g., HPLC,
fluorescence spectroscopy).

In Vitro Cytotoxicity Assessment (MTS Assay)

Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight in a humidified incubator at 37°C and 5% CO..

o Treatment: Treat the cells with serial dilutions of C16 PEG2000 Ceramide formulations (and
appropriate controls, including vehicle and untreated cells) and incubate for the desired
period (e.g., 24, 48, or 72 hours).

o MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
The viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

o Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Western Blot Analysis for Autophagy Marker LC3
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Protocol:

e Cell Lysis: After treatment with C16 PEG2000 Ceramide, wash the cells with ice-cold PBS
and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

« Protein Quantification: Determine the protein concentration of the lysates using a BCA or
Bradford protein assay.

o SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

o Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride
(PVDF) membrane.

e Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3
overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate
and visualize using an imaging system.

e Analysis: Quantify the band intensities for LC3-1 and LC3-Il and calculate the LC3-11/LC3-I
ratio. An increase in this ratio indicates an induction of autophagy.[11][14]

Conclusion

C16 PEG2000 Ceramide is a versatile and valuable tool in the field of drug delivery. Its unique
physicochemical properties enable the formulation of stable, long-circulating nanocarriers for a
wide range of therapeutic agents. Moreover, its intrinsic biological activities, particularly the
induction of autophagy and apoptosis, offer the potential for synergistic therapeutic effects,
especially in the context of cancer therapy. The experimental protocols and quantitative data
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presented in this guide provide a solid foundation for researchers and drug development
professionals to effectively utilize C16 PEG2000 Ceramide in their work. Further research into
the detailed molecular mechanisms and the optimization of formulations will continue to expand
the therapeutic applications of this promising pegylated ceramide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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